

# A Comprehensive Spectroscopic Analysis of 1-Methyl-2-oxocyclohexanecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	1-Methyl-2-oxocyclohexanecarboxylic acid
CAS No.:	152212-15-2
Cat. No.:	B117847

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **1-Methyl-2-oxocyclohexanecarboxylic acid**, a bifunctional organic compound of interest in synthetic chemistry. As a  $\beta$ -keto acid, its structural elucidation presents a unique set of spectroscopic characteristics. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines field-proven experimental protocols and explains the causality behind methodological choices, ensuring both technical accuracy and practical applicability.

## Introduction to 1-Methyl-2-oxocyclohexanecarboxylic Acid

**1-Methyl-2-oxocyclohexanecarboxylic acid** is a derivative of cyclohexanone, featuring both a carboxylic acid and a ketone functional group. The presence of these two functionalities on adjacent carbons, with a methyl group at the quaternary C1 position, dictates its chemical behavior and spectroscopic signature. Understanding its structure is paramount for its application in organic synthesis, where it can serve as a versatile building block. This guide aims to provide a definitive spectroscopic profile of the molecule, enabling unambiguous identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **1-Methyl-2-oxocyclohexanecarboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about its carbon skeleton and the chemical environment of its protons.

### Expert Insight: The Tautomerism Consideration

A crucial aspect to consider when analyzing  $\beta$ -keto acids is the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and concentration. This can lead to the presence of two sets of signals in the NMR spectra. Spectroscopic and computational studies have shown that the enolate form can be stabilized in certain environments, which can significantly alter the observed chemical shifts.<sup>[1][2]</sup> For the purpose of this guide, we will focus on the predominant keto form, which is typically favored in many common NMR solvents.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1-Methyl-2-oxocyclohexanecarboxylic acid** is expected to show signals corresponding to the methyl group, the methylene protons of the cyclohexane ring, and the acidic proton of the carboxylic acid.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Methyl-2-oxocyclohexanecarboxylic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
2.0 - 2.5	Multiplet	4H	-CH <sub>2</sub> - (adjacent to C=O and C-COOH)
1.6 - 1.9	Multiplet	4H	-CH <sub>2</sub> - (remaining ring protons)
~1.4	Singlet	3H	-CH <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The broad singlet observed at a downfield chemical shift (~12 ppm) is characteristic of a carboxylic acid proton, with its exact position being dependent on concentration and solvent due to hydrogen bonding.[3] The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region. The methyl group, being attached to a quaternary carbon, will present as a sharp singlet.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **1-Methyl-2-oxocyclohexanecarboxylic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~208	C=O (Ketone)
~175	C=O (Carboxylic Acid)
~60	C1 (Quaternary)
20 - 40	-CH <sub>2</sub> - (Cyclohexane ring)
~20	-CH <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at a higher chemical shift than the carboxylic acid carbon.[3] The quaternary carbon (C1) will also be distinct. The remaining methylene carbons of the ring will appear in the aliphatic region.

## Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-Methyl-2-oxocyclohexanecarboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical; CDCl<sub>3</sub> is a good starting point for general organic compounds, while DMSO-d<sub>6</sub> can be useful for ensuring the observation of the acidic proton.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
- **Data Acquisition:** Acquire both <sup>1</sup>H and <sup>13</sup>C NMR spectra. For <sup>13</sup>C NMR, a proton-decoupled experiment is standard. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of organic compounds.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. **1-Methyl-2-oxocyclohexanecarboxylic acid** has several characteristic IR absorptions.

Table 3: Key IR Absorptions for **1-Methyl-2-oxocyclohexanecarboxylic Acid**

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
~2950	C-H stretch	Aliphatic
~1710	C=O stretch	Carboxylic Acid (dimer)
~1740	C=O stretch	Ketone
1210-1320	C-O stretch	Carboxylic Acid
900-960	O-H bend (out-of-plane)	Carboxylic Acid

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[3][4] This broadness is due to strong hydrogen bonding, which typically occurs as a dimeric association.[4] The spectrum will also clearly show two distinct C=O stretching absorptions: one for the carboxylic acid and one for the ketone. The presence of conjugation can lower the frequency of the C=O stretch.[3]

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest and most common method.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- **Data Acquisition:** Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

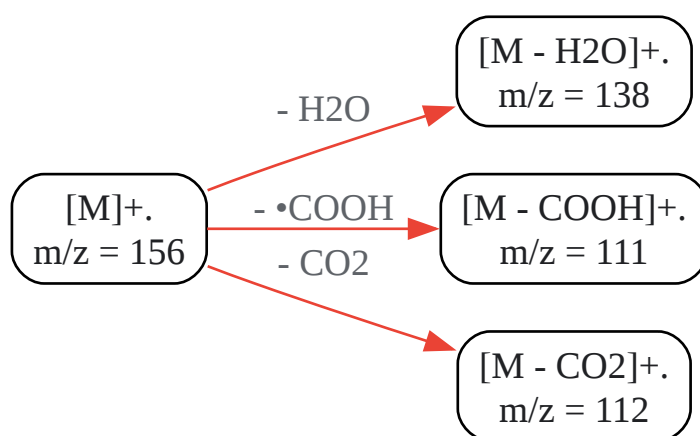
For **1-Methyl-2-oxocyclohexanecarboxylic acid** (C<sub>8</sub>H<sub>12</sub>O<sub>3</sub>), the expected molecular weight is approximately 156.17 g/mol. In a typical electron ionization (EI) mass spectrum, a molecular

ion peak ( $M^+$ ) would be expected at  $m/z$  156.

## Expert Insight: Fragmentation Pathways

$\beta$ -Keto acids and their esters are known to undergo characteristic fragmentation patterns in the mass spectrometer. Common fragmentation pathways include the loss of small neutral molecules like water ( $H_2O$ ), carbon monoxide ( $CO$ ), and carbon dioxide ( $CO_2$ ). Alpha-cleavage (cleavage of the bond adjacent to a carbonyl group) is also a common process. For this molecule, we can anticipate key fragmentation events.

## Predicted Fragmentation



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Caption: Predicted major fragmentation pathways for **1-Methyl-2-oxocyclohexanecarboxylic acid** in EI-MS.

## Experimental Protocol for GC-MS Analysis

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation:
  - Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: A temperature ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to ensure elution of the compound.[5]
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
  - Mass Range: Scan a range of m/z values that includes the expected molecular ion (e.g., m/z 40-400).[5]

## Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The presence of a carboxylic acid is strongly suggested by the broad O-H stretch in the IR spectrum and the downfield proton signal in the  $^1\text{H}$  NMR. The two distinct carbonyl signals in both the IR and  $^{13}\text{C}$  NMR spectra confirm the presence of both a ketone and a carboxylic acid. The molecular weight determined by MS confirms the overall molecular formula, and the fragmentation pattern can provide further structural details that are consistent with the proposed structure. Together, these techniques provide a self-validating system for the unambiguous identification of **1-Methyl-2-oxocyclohexanecarboxylic acid**.

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